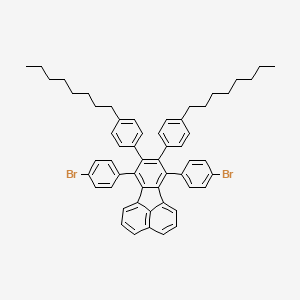

7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

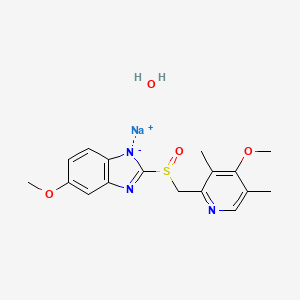

7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene is an organobromine compound that is fluoranthene in which the hydrogens at positions 7 and 10 are substituted by 4-bromophenyl groups, while those at positions 8 and 9 are substituted by 4-octylphenyl groups. It derives from a hydride of a fluoranthene.

科学的研究の応用

Explosive Detection

7,10-Bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene has been utilized in the detection of nitroaromatic compounds (NACs), particularly for explosive detection. It displays remarkable sensitivity towards these compounds, exhibiting a detection limit in the femtogram range for trinitrotoluene (TNT) and picric acid (PA) through fluorescence quenching approaches in solution, vapor, and contact mode. Its quenching process is both static and fully reversible, indicating potential as a material for constructing portable optical devices for onsite explosive detection (Venkatramaiah, Kumar, & Patil, 2012).

Organic Light-Emitting Diodes (OLEDs)

This compound has been explored in the development of organic electroluminescent devices. Research on fluoranthene-based derivatives, including the mentioned compound, revealed high thermal stability and electron transport properties. These derivatives have been used to fabricate blue OLEDs, demonstrating their effectiveness as an electron transporting layer (Kumar & Patil, 2015).

Photoluminescent and Electroluminescent Properties

Studies have also investigated its use in photoluminescent and electroluminescent applications. Specifically, copolyfluorenes containing varying concentrations of 7,8,10-triarylfluoranthene groups, derived from this compound, have been synthesized. These materials exhibit strong blue emission in photoluminescence spectra and characteristic absorption peaks, along with reversible redox behavior, suggesting their utility in optoelectronic devices (Keshtov, Mal’tsev, Marochkin, Muranov, & Khokhlov, 2012).

Fluorescent Probes for Nitroaromatic Compounds

Another notable application is in the development of fluorescent probes for detecting nitroaromatic compounds. The unique structure of silicon-cored derivatives of this compound has been found effective in detecting explosives with high sensitivity and efficiency, making it a promising candidate for the design of new organic materials in fluorescence detection (Xie et al., 2014).

Synthesis of Novel Organic Materials

The compound has been a key player in the synthesis of new organic materials. For example, its use in the synthesis of photoinitiators for radical and cationic photopolymerizations under various light conditions demonstrates its versatility in material science and chemistry (Zhang et al., 2014).

特性

分子式 |

C56H56Br2 |

|---|---|

分子量 |

888.8 g/mol |

IUPAC名 |

7,10-bis(4-bromophenyl)-8,9-bis(4-octylphenyl)fluoranthene |

InChI |

InChI=1S/C56H56Br2/c1-3-5-7-9-11-13-17-39-23-27-42(28-24-39)51-52(43-29-25-40(26-30-43)18-14-12-10-8-6-4-2)54(45-33-37-47(58)38-34-45)56-49-22-16-20-41-19-15-21-48(50(41)49)55(56)53(51)44-31-35-46(57)36-32-44/h15-16,19-38H,3-14,17-18H2,1-2H3 |

InChIキー |

PPJKLKNFAIAUMU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=C(C(=C3C4=CC=CC5=C4C(=CC=C5)C3=C2C6=CC=C(C=C6)Br)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)CCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-hydroxy-2-(7-methoxy-1-naphthyl)propyl]acetamide](/img/structure/B1260372.png)

![2-[[4-(2-Phenoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260374.png)

![5-Methoxy-4-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-amine](/img/structure/B1260385.png)

![(1S,2R,5Z,10R,11S,12R,16S)-2-hydroxy-2,6,10-trimethyl-15-methylidene-13,18-dioxatricyclo[9.6.1.012,16]octadec-5-en-14-one](/img/structure/B1260389.png)

![2-[[4-(5-Chloro-2-ethoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1260390.png)